molecular formula C36H50O4 B5057660 3,6-Bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol

3,6-Bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol

Cat. No.: B5057660
M. Wt: 546.8 g/mol
InChI Key: GZOWLBJDEOAEJO-UHFFFAOYSA-N
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Description

3,6-Bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol: is a synthetic organic compound known for its antioxidant properties. It is characterized by the presence of two hydroxyl groups on a benzene ring, which are substituted with bulky tert-butyl groups and hydroxyphenylmethyl groups. This structure imparts significant steric hindrance, enhancing its stability and making it an effective radical scavenger.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-ditert-butyl-4-hydroxybenzaldehyde and benzene-1,2-diol.

    Condensation Reaction: The aldehyde group of 3,5-ditert-butyl-4-hydroxybenzaldehyde undergoes a condensation reaction with the hydroxyl groups of benzene-1,2-diol in the presence of a base such as sodium hydroxide.

    Reaction Conditions: The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the condensation process.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents in the presence of a catalyst.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinones.

    Substitution Products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

    Antioxidants: The compound is widely used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.

    Stabilizers: It acts as a stabilizer in various chemical formulations to enhance shelf life and stability.

Biology:

    Enzyme Inhibition: It is studied for its potential to inhibit enzymes involved in oxidative stress pathways.

    Cellular Protection: Research indicates its role in protecting cells from oxidative damage.

Medicine:

    Pharmaceuticals: The compound is explored for its potential therapeutic applications in treating diseases related to oxidative stress, such as neurodegenerative disorders.

Industry:

    Plastics and Rubbers: Used as an additive in the manufacturing of plastics and rubbers to enhance their durability and resistance to oxidation.

    Cosmetics: Incorporated in cosmetic formulations for its antioxidant properties to protect skin from oxidative damage.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The mechanism involves:

    Radical Scavenging: The hydroxyl groups donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.

    Stabilization: The bulky tert-butyl groups provide steric hindrance, stabilizing the compound and enhancing its effectiveness as an antioxidant.

    Pathways Involved: It interacts with oxidative stress pathways, inhibiting the formation of reactive oxygen species (ROS) and protecting cellular components from oxidative damage.

Comparison with Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
  • 1,6-Hexanediol bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
  • 3,5-Di-tert-butyl-4-hydroxyanisole

Comparison:

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar antioxidant properties but lacks the additional hydroxyl groups on the benzene ring.
  • 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Shares antioxidant activity but differs in the presence of a propionic acid group.
  • 1,6-Hexanediol bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]: Similar in structure but contains a hexanediol linker, enhancing its application in polymer chemistry.
  • 3,5-Di-tert-butyl-4-hydroxyanisole: Similar antioxidant properties but with a methoxy group instead of hydroxyl groups, affecting its solubility and reactivity.

This detailed article provides a comprehensive overview of 3,6-Bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,6-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50O4/c1-33(2,3)25-17-21(18-26(31(25)39)34(4,5)6)15-23-13-14-24(30(38)29(23)37)16-22-19-27(35(7,8)9)32(40)28(20-22)36(10,11)12/h13-14,17-20,37-40H,15-16H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOWLBJDEOAEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=C(C(=C(C=C2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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